molecular formula C14H21N3O3 B6269175 tert-butyl N-[1-(hydrazinecarbonyl)-2-phenylethyl]carbamate CAS No. 2758790-17-7

tert-butyl N-[1-(hydrazinecarbonyl)-2-phenylethyl]carbamate

Cat. No.: B6269175
CAS No.: 2758790-17-7
M. Wt: 279.3
InChI Key:
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Description

tert-Butyl N-[1-(hydrazinecarbonyl)-2-phenylethyl]carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis due to their ability to protect amine groups during chemical reactions

Preparation Methods

The synthesis of tert-butyl N-[1-(hydrazinecarbonyl)-2-phenylethyl]carbamate typically involves the reaction of tert-butyl carbazate with an appropriate phenyl-substituted ethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

tert-Butyl N-[1-(hydrazinecarbonyl)-2-phenylethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the hydrazinecarbonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-[1-(hydrazinecarbonyl)-2-phenylethyl]carbamate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(hydrazinecarbonyl)-2-phenylethyl]carbamate involves its ability to form stable carbamate linkages with amine groups. This stability allows it to protect amine groups during chemical reactions, preventing unwanted side reactions. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized.

Comparison with Similar Compounds

Similar compounds to tert-butyl N-[1-(hydrazinecarbonyl)-2-phenylethyl]carbamate include:

    tert-Butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxy-ethyl]carbamate: This compound has a similar structure but with a hydroxyethyl group instead of a phenylethyl group.

    tert-Butyl N-[1-(hydrazinecarbonyl)cyclobutyl]carbamate: This compound features a cyclobutyl group in place of the phenylethyl group.

The uniqueness of this compound lies in its phenylethyl group, which can impart specific properties and reactivity compared to other similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[1-(hydrazinecarbonyl)-2-phenylethyl]carbamate involves the reaction of tert-butyl N-(2-bromoethyl)carbamate with hydrazine hydrate, followed by reaction with benzophenone hydrazone to form the final product.", "Starting Materials": [ "tert-butyl N-(2-bromoethyl)carbamate", "hydrazine hydrate", "benzophenone hydrazone" ], "Reaction": [ "Step 1: Reaction of tert-butyl N-(2-bromoethyl)carbamate with hydrazine hydrate in ethanol to form tert-butyl N-[1-(hydrazinecarbonyl)-2-phenylethyl]carbamate intermediate.", "Step 2: Addition of benzophenone hydrazone to the intermediate in ethanol and refluxing the mixture to form the final product, tert-butyl N-[1-(hydrazinecarbonyl)-2-phenylethyl]carbamate." ] }

CAS No.

2758790-17-7

Molecular Formula

C14H21N3O3

Molecular Weight

279.3

Purity

95

Origin of Product

United States

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